Cancer/testis antigen 1 (60-72)
Description
Cancer/testis antigen 1 (KK-LC-1) is a member of the cancer/testis antigen (CTA) family, characterized by restricted expression in germline tissues (e.g., testis, placenta) and aberrant activation in malignancies. KK-LC-1 has emerged as a promising biomarker and therapeutic target, particularly in lung adenocarcinoma (LUAD).
Properties
sequence |
APRGPHGGAASGL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (60-72); NY-ESO-1 (60-72) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of KK-LC-1:
- Expression Profile: KK-LC-1 is overexpressed in LUAD tissues compared to normal tissues (5.8-fold increase in 538 LUAD vs. 59 normal samples) . Its expression correlates with advanced TNM stage, elevated carcinoembryonic antigen (CEA), and neuron-specific enolase (NSE) levels .
- Diagnostic Utility: Serum KK-LC-1 distinguishes LUAD patients from healthy controls with an AUC of 0.794, outperforming CEA (AUC: 0.565) . Postoperative serum levels decline significantly, suggesting utility in monitoring tumor burden .
- Prognostic Value: High KK-LC-1 expression is associated with poor overall survival in LUAD (HR: 1.82, p < 0.001) .
- Immune Modulation : KK-LC-1 negatively correlates with antitumor immune cells (e.g., CD4+ T cells, macrophages, dendritic cells) and influences tumor-infiltrating immune cell (TIIC) profiles .
Comparison with Similar Cancer/Testis Antigens
Table 1: Comparative Analysis of KK-LC-1 and Other CTAs
Key Findings:
Expression Patterns: KK-LC-1 is highly specific to LUAD and gastric cancer, whereas NY-ESO-1 and MAGE-C1 are broadly expressed in melanoma, NSCLC, and myeloma .
Diagnostic/Prognostic Performance: KK-LC-1 has superior diagnostic sensitivity (79.4%) compared to CEA (56.5%) in LUAD . NY-ESO-1, while immunogenic, lacks standalone diagnostic utility and is often used in biomarker panels . Prognostically, high KK-LC-1 correlates with poor survival, whereas MAGE-C1 expression paradoxically predicts better outcomes in glioblastoma but worse survival in myeloma .
Immune Interactions :
- KK-LC-1 suppresses antitumor immunity by reducing CD4+ T cell and dendritic cell infiltration . In contrast, NY-ESO-1 elicits robust CD8+ T-cell responses, making it a stronger candidate for checkpoint inhibitor combinations .
- MAGE-C1 and GAGE show minimal direct immune crosstalk but are targeted via MHC-I presentation in vaccine platforms .
NY-ESO-1 leads clinical translation, with engineered T cells achieving 50-60% response rates in synovial sarcoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
